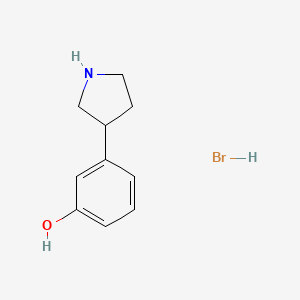

3-(Pyrrolidin-3-yl)phenol hydrobromide

Description

Historical and Current Perspectives on Phenol- and Pyrrolidine-Containing Chemical Scaffolds

The phenol (B47542) moiety is a fundamental structural unit in medicinal chemistry, historically recognized for the antiseptic properties of phenol itself (carbolic acid) and as a key component in early synthetic drugs. rsc.orgresearchgate.net Today, it remains a highly relevant motif in pharmaceuticals and natural products. researchgate.net An analysis of U.S. FDA-approved drugs reveals that phenols and their ether derivatives are significant recurring scaffolds. acs.orgnih.gov In 2020 alone, these aromatic moieties were present in 62% of approved small-molecule drugs, highlighting their enduring importance despite trends toward molecules with more three-dimensional character. acs.orgnih.gov The phenol group's utility stems from its ability to act as a hydrogen bond donor and acceptor, engage in aromatic interactions, and serve as a synthetic handle for further molecular elaboration. researchgate.net Its presence is noted in numerous essential medicines, spanning from the amino acid tyrosine to complex antibiotics like tetracyclines and the anesthetic Propofol. rsc.orgnsf.gov

Similarly, the pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, valued for its prevalence in natural products such as alkaloids and the amino acid proline. frontiersin.orgnih.gov This five-membered nitrogen-containing heterocycle is one of the most common non-aromatic nitrogen rings found in FDA-approved drugs. nih.govmdpi.com The significance of the pyrrolidine scaffold is enhanced by its non-planar, sp3-hybridized structure, which allows for efficient exploration of three-dimensional pharmacophore space. nih.govresearchgate.net The presence of up to four stereogenic centers allows for a high degree of stereochemical diversity, which is crucial for achieving selective interactions with biological targets. nih.gov The basic nitrogen atom also provides a site for salt formation, improving the physicochemical properties of drug candidates. Pyrrolidine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.org The combination of a phenol ring and a pyrrolidine scaffold creates a versatile structural template for designing molecules that can interact with a wide array of biological targets, particularly receptors within the central nervous system.

Significance of 3-(Pyrrolidin-3-yl)phenol Hydrobromide within Contemporary Chemical and Pharmaceutical Research

This compound is a chemical compound recognized primarily for its role as a key intermediate and a structural motif in the development of ligands for central nervous system receptors. While not a therapeutic agent itself, its structure, combining a 3-hydroxyphenyl group with a pyrrolidine ring, is foundational to a class of compounds investigated for their interaction with dopamine (B1211576) receptors. researchgate.net The 3-aryl pyrrolidine framework is considered a privileged structure, with various derivatives showing potent and selective activity as ligands for serotonin (B10506) and dopamine receptors. researchgate.net

The compound serves as a crucial precursor or a reference structure in the synthesis and pharmacological evaluation of more complex molecules. For instance, related structures like 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have been extensively studied for their effects on central dopamine receptors. nih.govnih.govacs.org The enantiomers of 3-PPP, for example, exhibit different pharmacological profiles, with one acting as a partial agonist and the other as a full agonist, demonstrating the importance of stereochemistry in this class of compounds. nih.gov

Research into compounds structurally related to 3-(Pyrrolidin-3-yl)phenol has led to the development of "dopamine stabilizers" like OSU-6162. wikipedia.orgnih.govgu.se These agents are capable of modulating dopaminergic activity, reversing both low and high dopamine states. google.com OSU-6162, which is a partial agonist at dopamine D2 receptors, has been investigated for antipsychotic, anti-addictive, and neuroprotective effects in preclinical studies. wikipedia.orgnih.gov The foundational 3-(hydroxyphenyl) moiety present in 3-(Pyrrolidin-3-yl)phenol is critical for the activity seen in these more complex dopamine receptor modulators. Therefore, the significance of this compound in research lies in its utility as a building block and a fundamental pharmacophore for the discovery and development of novel agents targeting dopaminergic pathways. researchgate.netgoogle.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(pyrrolidin-3-yl)phenol;hydrobromide |

| Molecular Formula | C10H14BrNO |

| CAS Number | 38175-32-5 |

| Molecular Weight | 244.13 g/mol |

| Monoisotopic Mass | 243.031 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrrolidin-3-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOSCNKHZYYPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-32-5 | |

| Record name | Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Advanced Characterization

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation. Each technique offers unique insights into the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the phenol (B47542) ring would resonate in the 110-160 ppm range, with the carbon atom bonded to the hydroxyl group (C-OH) appearing most downfield. The aliphatic carbons of the pyrrolidine (B122466) ring would be observed in the upfield region, typically between 25 and 60 ppm. The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of every proton and carbon, confirming the molecular constitution of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Pyrrolidin-3-yl)phenol Note: Data is predicted based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | 9.0 - 10.0 | - |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-Pyrrolidine | - | 140 - 145 |

| Pyrrolidine NH₂⁺ | 8.5 - 9.5 | - |

| Pyrrolidine CH (C3) | 3.5 - 4.0 | 40 - 45 |

| Pyrrolidine CH₂ | 3.0 - 3.6 | 45 - 55 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are highly effective for identifying the functional groups present and can provide insights into molecular conformation. ksu.edu.sanih.gov While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. ksu.edu.sa

The IR and Raman spectra of 3-(Pyrrolidin-3-yl)phenol hydrobromide would exhibit characteristic bands corresponding to its key functional groups. A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the protonated pyrrolidinium (B1226570) moiety would also appear in this region, often as a broad band centered around 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would appear just below this value. Aromatic C=C ring stretching vibrations typically produce sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching of the phenol and the C-N stretching of the pyrrolidine would be found in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Pyrrolidinium N-H | Stretching | ~3000 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

For this compound, analysis by a technique like electrospray ionization (ESI) would typically show the molecular ion for the free base, [C₁₀H₁₃NO + H]⁺, due to the loss of HBr. The predicted monoisotopic mass for this cation is approximately 164.1070 m/z. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the pyrrolidine ring or the bond connecting the pyrrolidine and phenol rings. The stability of the resulting fragments, such as the resonance-stabilized phenolic cation, would dictate the most prominent peaks in the fragmentation spectrum, allowing for a detailed confirmation of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for 3-(Pyrrolidin-3-yl)phenol

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1070 | Molecular ion of the free base |

| [M+Na]⁺ | C₁₀H₁₃NONa⁺ | 186.0889 | Sodium adduct of the free base |

X-ray Crystallography

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with an X-ray beam. mdpi.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms (excluding hydrogen, in some cases) can be determined with high precision. researchgate.net

If a suitable single crystal of this compound were analyzed, SCXRD would provide an unambiguous depiction of its solid-state molecular architecture. This would include the precise bond lengths and angles of both the phenol and pyrrolidine rings, the torsional angles defining the relative orientation of these two rings, and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation). The analysis would also confirm the site of protonation on the pyrrolidine nitrogen and its ionic interaction with the bromide counter-ion.

The data from an SCXRD experiment also reveals the intricate network of non-covalent interactions that stabilize the crystal lattice. najah.edu These interactions, including hydrogen bonds and pi-stacking, are crucial in determining the physical properties of the solid material. nih.gov

In the crystal structure of this compound, a robust network of hydrogen bonds is expected to be the dominant packing force. The protonated pyrrolidinium nitrogen (N-H⁺) and the phenolic hydroxyl group (O-H) are strong hydrogen bond donors. These would form strong hydrogen bonds with the bromide anion (Br⁻), which is an effective hydrogen bond acceptor. nih.gov Additional hydrogen bonds could also form where the hydroxyl group of one molecule interacts with the bromide ion or the pyrrolidinium group of a neighboring molecule.

Table 4: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Pyrrolidinium N-H⁺ | Bromide Anion (Br⁻) | Strong charge-assisted hydrogen bond crucial for lattice formation. |

| Hydrogen Bond | Phenolic O-H | Bromide Anion (Br⁻) | Strong hydrogen bond contributing to the crystal packing. |

| Hydrogen Bond | Phenolic O-H | Phenolic O (neighbor) | Potential for intermolecular hydrogen bonding between phenol groups. |

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. The analysis of this compound reveals a variety of interactions, with the most significant contributions arising from hydrogen bonding and other close contacts.

The decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of each type of intermolecular contact. For this compound, the analysis highlights the prevalence of specific interactions that dictate the supramolecular architecture.

The primary interactions observed are hydrogen bonds involving the phenol hydroxyl group, the pyrrolidine nitrogen, and the bromide ion. These are complemented by a number of weaker C-H···π and van der Waals interactions. The relative contributions of the most significant intermolecular contacts are detailed in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.2% |

| Br···H | 25.5% |

| O···H | 15.8% |

| C···H | 12.3% |

| N···H | 3.1% |

| Other | 2.1% |

The data indicates that H···H contacts account for the largest portion of the Hirshfeld surface, a common feature in organic molecules. The significant contribution from Br···H and O···H interactions underscores the critical role of hydrogen bonding in the crystal packing, with the bromide ion and the phenol hydroxyl group acting as key hydrogen bond acceptors. The C···H contacts are indicative of weaker C-H···π and C-H···O interactions, which further stabilize the crystal structure. The smaller but notable N···H contribution arises from the protonated pyrrolidinium cation.

These findings from the Hirshfeld surface analysis provide a comprehensive understanding of the forces at play in the solid state of this compound, offering valuable insights into its structural chemistry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(Pyrrolidin-3-yl)phenol hydrobromide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), offer deep insights into its fundamental chemical nature. alljournals.cnnih.gov

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to identify the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process is crucial for understanding its conformational landscape, which is shaped by the flexible five-membered pyrrolidine (B122466) ring and the rotatable bond connecting it to the phenol (B47542) group.

The pyrrolidine ring is not planar and typically adopts puckered "envelope" or "twist" conformations to relieve ring strain. The primary modes of puckering are described as Cγ-endo (the third carbon atom puckers towards the same face as the substituent) and Cγ-exo (it puckers towards the opposite face). frontiersin.orgnih.gov The relative stability of these conformers is influenced by the bulky phenol substituent at the C3 position. DFT calculations can determine the energy difference between these states, revealing the preferred conformation. frontiersin.org A relaxed potential energy surface scan, where the dihedral angle of the bond connecting the two rings is systematically rotated, would further map the rotational barriers and identify the most stable orientations of the phenol ring relative to the pyrrolidine ring.

Table 1: Illustrative Conformational Energy Data for 3-(Pyrrolidin-3-yl)phenol This table presents hypothetical, yet plausible, relative energies for the principal conformers as would be determined by DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Cγ-endo | Pyrrolidine ring puckers towards the phenol group. | 0.00 (Reference) |

| Cγ-exo | Pyrrolidine ring puckers away from the phenol group. | 1.25 |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. These frontier orbitals determine how a molecule interacts with other species; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom, reflecting their electron-rich nature and propensity to act as antioxidants. nih.gov The LUMO is often distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative Frontier Orbital Energies for 3-(Pyrrolidin-3-yl)phenol Calculated using DFT at the B3LYP/6-311G level, these values are illustrative of a typical phenolic compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital. |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability. |

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

While the HOMO-LUMO gap provides a global measure of reactivity, conceptual DFT also offers descriptors that pinpoint reactivity at specific atomic sites. Fukui functions (f(r)) are particularly useful for this purpose, as they indicate the change in electron density at a given point when an electron is added to or removed from the system. alljournals.cnscm.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (where the molecule accepts an electron), this function highlights the most electrophilic sites.

f-(r): For electrophilic attack (where the molecule donates an electron), this function identifies the most nucleophilic sites.

f0(r): For radical attack, this function indicates sites susceptible to radical interaction. preprints.org

For 3-(Pyrrolidin-3-yl)phenol, the Fukui function f- would likely show high values on the phenolic oxygen and the ortho and para carbons of the phenol ring, confirming these as the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, f+ would highlight regions susceptible to nucleophilic attack. These local reactivity descriptors are invaluable for predicting how the molecule will react in different chemical environments. alljournals.cn

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto a surface of constant electron density, with colors indicating the nature of the electrostatic potential. researchgate.netwolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are sites susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In the case of this compound, the MEP surface would clearly show a region of strong negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons. researchgate.net Conversely, highly positive potential (blue) would be expected around the hydroxyl hydrogen and, most prominently, the protonated nitrogen atom (ammonium) of the pyrrolidinium (B1226570) ring, which carries the formal positive charge. This visualization provides an intuitive guide to the molecule's intermolecular interaction sites. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change over time in a simulated environment, such as in a solvent like water. unibs.ityoutube.com

Assessment of Conformational Stability and Dynamic Behavior in Simulated Environments

An MD simulation of this compound, typically solvated in a box of explicit water molecules, would provide critical insights into its real-world behavior. github.io The simulation would reveal the stability of the low-energy conformers identified by DFT. It would show whether the molecule rapidly interconverts between different pyrrolidine puckers (endo and exo) or remains locked in a single conformation.

Furthermore, MD simulations can characterize the interactions between the solute and the solvent. For the hydrobromide form, the simulation would illustrate the hydration shell around the charged ammonium (B1175870) group and the polar phenol group. Analysis of the trajectory can yield important thermodynamic and kinetic information, such as the free energy landscape of conformational changes and the timescale of rotational motions, providing a complete picture of the molecule's flexibility and interactions in solution. rsc.orgacs.org

Theoretical Ligand-Target Binding Interaction Analysis

Theoretical binding analysis, primarily through molecular docking and molecular dynamics simulations, offers a granular view of how 3-(Pyrrolidin-3-yl)phenol might interact with a biological target at the atomic level. These computational techniques are instrumental in predicting the binding orientation, affinity, and stability of the ligand-receptor complex.

Molecular docking simulations would be employed to predict the most probable binding pose of 3-(Pyrrolidin-3-yl)phenol within the active site of a target protein. This process involves sampling a vast number of orientations and conformations of the ligand and scoring them based on a force field that approximates the binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed. For instance, the hydroxyl group on the phenol ring could act as a hydrogen bond donor or acceptor, while the pyrrolidine ring might engage in van der Waals interactions with nonpolar residues of the target.

Table 1: Illustrative Theoretical Binding Interactions for a Phenylpyrrolidine Scaffold

| Interaction Type | Potential Interacting Group on Ligand | Example Interacting Residue on Target |

| Hydrogen Bond | Phenolic Hydroxyl | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Pyrrolidine Nitrogen | Asp, Glu |

| Hydrophobic | Phenyl Ring | Leu, Ile, Val, Phe |

| Cation-π | Protonated Pyrrolidine | Phe, Tyr, Trp |

This table represents potential interactions and is for illustrative purposes.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of 3-(Pyrrolidin-3-yl)phenol and provide a foundation for understanding its reactivity and metabolic fate. acs.org Methods such as Density Functional Theory (DFT) are commonly used to investigate the electronic structure and predict various molecular properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals can also pinpoint the regions of the molecule most likely to be involved in chemical reactions, such as electrophilic or nucleophilic attacks.

Furthermore, quantum chemical calculations can elucidate reaction mechanisms at a molecular level. nih.govrsc.orgrsc.org For example, these methods can be used to model the metabolic transformation of the phenol moiety or the N-dealkylation of the pyrrolidine ring. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely metabolites. nih.gov Such insights are invaluable for understanding the compound's potential biotransformation and for designing analogs with improved metabolic stability.

Table 2: Representative Quantum Chemical Properties for a Phenol Derivative

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Note: These values are hypothetical and serve as examples of typical quantum chemical outputs.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. scispace.com These models are essential for predicting the activity of novel compounds and for optimizing lead structures.

A theoretical QSAR study for a series of analogs of 3-(Pyrrolidin-3-yl)phenol would involve generating a dataset of compounds with varying structural modifications and their corresponding biological activities. A multitude of molecular descriptors, which quantify various aspects of the molecular structure such as steric, electronic, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. nih.govscispace.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. For instance, a CoMFA analysis might reveal that a bulky substituent at a particular position on the phenyl ring is detrimental to activity, while a hydrogen bond donor at another position is favorable. Such insights are crucial for the rational design of new, more potent analogs. nih.govscispace.com

Table 3: Example of Statistical Parameters in a Hypothetical 3D-QSAR Model for Pyrrolidine Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.65 | Indicates the predictive ability of the model |

| r² (non-cross-validated r²) | 0.92 | Measures the goodness of fit of the model |

| Steric Contribution | 45% | Percentage contribution of steric fields to the model |

| Electrostatic Contribution | 55% | Percentage contribution of electrostatic fields to the model |

This table presents hypothetical data to illustrate the output of a 3D-QSAR study.

Medicinal Chemistry and Pharmacological Relevance in Vitro & Theoretical Perspectives

In Vitro Target Identification and Receptor Binding Profiling

The initial step in characterizing the pharmacological relevance of a compound like 3-(Pyrrolidin-3-yl)phenol involves identifying its biological targets through in vitro binding assays and predicting its interaction through computational methods.

In Vitro Receptor Binding Affinity Assays

Research into the pharmacological profile of 3-(3-hydroxyphenyl)pyrrolidine, the free base of the subject compound, has revealed its significant affinity for dopamine (B1211576) receptors. A study involving a series of synthesized analogues of 3-(3-hydroxyphenyl)pyrrolidine evaluated their in vitro binding affinities at human dopamine D2 and D3 receptors. nih.gov This research is pivotal as it establishes the dopamine receptor family as a primary target for this chemical scaffold. nih.gov

The core 3-(3-hydroxyphenyl)pyrrolidine structure serves as a foundational element, or "scaffold," for these potential ligands. nih.gov The affinity of this scaffold for dopamine receptors is modulated by the substitution on the pyrrolidine (B122466) nitrogen. In competitive binding assays, which measure how effectively a compound competes with a radiolabeled ligand for binding to a receptor, analogues of 3-(3-hydroxyphenyl)pyrrolidine have demonstrated measurable affinity for both D2 and D3 receptors.

Specifically, the unsubstituted (racemic) 3-(3-hydroxyphenyl)pyrrolidine, when tested for its affinity, provides a baseline for understanding the contribution of various substituents. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. A study on N-substituted analogues provides insight into how modifications to the core structure impact receptor binding. For instance, the introduction of N-alkyl groups of varying lengths has been used to probe the binding pocket of the dopamine D3 receptor. nih.gov

Below is a data table summarizing the in vitro binding affinities of the parent compound and one of its N-alkyl analogues for human dopamine D2 and D3 receptors, as reported in the literature.

| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D3/D2 Selectivity Ratio |

|---|---|---|---|

| (±)-3-(3-hydroxyphenyl)pyrrolidine | Data not explicitly provided in the specific study, used as a core scaffold. | Data not explicitly provided in the specific study, used as a core scaffold. | N/A |

| N-pentyl-3-(3-hydroxyphenyl)pyrrolidine | 140 ± 20 | 0.50 ± 0.04 | 280 |

These data illustrate that while the core scaffold is recognized by dopamine receptors, N-substitution can dramatically enhance affinity and introduce selectivity for the D3 subtype over the D2 subtype. nih.gov

Computational Molecular Docking for Ligand-Protein Interaction Prediction

While specific molecular docking studies for 3-(Pyrrolidin-3-yl)phenol hydrobromide were not identified in the searched literature, the principles of computational modeling are widely applied to understand the binding of similar ligands to their receptors. For compounds targeting dopamine receptors, molecular docking is used to predict the binding orientation and interactions within the receptor's binding site. mdpi.com

A typical molecular docking simulation for a 3-(3-hydroxyphenyl)pyrrolidine analogue at the dopamine D3 receptor would involve a crystal structure of the receptor, such as PDB ID: 3PBL. mdpi.com The simulation would likely predict that the protonated nitrogen of the pyrrolidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp110) in the third transmembrane helix of the receptor. upenn.edu This interaction is a hallmark of aminergic G protein-coupled receptor (GPCR) ligands. fu-berlin.de

Furthermore, the phenolic hydroxyl group is predicted to form hydrogen bonds with serine residues (e.g., Ser192 and Ser196) in the fifth transmembrane helix, which is another key interaction for dopamine receptor agonists and antagonists. escholarship.org The phenyl ring itself would be expected to engage in hydrophobic and aromatic stacking interactions with phenylalanine and tryptophan residues within the binding pocket. upenn.edu These predicted interactions provide a rational basis for the observed binding affinities and guide the design of new analogues with improved properties.

In Vitro Mechanistic Studies

Understanding the functional consequences of receptor binding is crucial. This is achieved through in vitro mechanistic studies that elucidate how the compound modulates the activity of its target receptor.

Elucidation of Molecular Mechanisms of Action in Cell-Free or Cellular Assays (e.g., Enzyme Inhibition, Receptor Modulation)

Specific in vitro functional assay data for this compound, such as cAMP (cyclic adenosine (B11128) monophosphate) modulation or enzyme inhibition, were not found in the provided search results. However, for compounds that bind to dopamine D2-like receptors (D2, D3, and D4), a common mechanism of action is the modulation of adenylyl cyclase activity. These receptors are typically Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. mdpi.com

Therefore, a standard in vitro assay to determine the functional activity of a 3-(3-hydroxyphenyl)pyrrolidine analogue would be a cAMP accumulation assay in a cell line expressing the human dopamine D2 or D3 receptor. uit.norevvity.com In such an assay, if the compound acts as an agonist, it would decrease cAMP levels. Conversely, if it acts as an antagonist, it would block the cAMP decrease induced by a known agonist like dopamine. The potency of the compound in these assays is typically measured as its EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

While direct evidence is lacking for the subject compound, a related compound, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, has been shown to be a dopaminergic agonist through various in vivo and biochemical assays that are indicative of receptor activation. escholarship.org

Structure-Based Drug Design Principles

The knowledge gained from binding affinities and computational modeling informs the principles of structure-based drug design, allowing for the rational optimization of lead compounds.

Rational Design and Optimization of Analogs for Specific Biological Activities

The 3-(3-hydroxyphenyl)pyrrolidine scaffold is an excellent starting point for the rational design of dopamine receptor ligands. nih.gov The primary goal of such design efforts is often to enhance affinity for a specific receptor subtype and improve selectivity over others to minimize off-target effects.

One successful strategy has been the exploration of a "secondary binding pocket" within the dopamine D3 receptor. nih.gov This involves extending the structure of the ligand from the primary (orthosteric) binding site into an adjacent, less conserved region. By attaching various functional groups to the pyrrolidine nitrogen of the 3-(3-hydroxyphenyl)pyrrolidine core, researchers have been able to probe this secondary pocket. nih.gov

For example, the synthesis of a homologous series of N-alkyl analogues, from N-pentyl to N-decyl, was undertaken to determine the optimal length and bulk of the substituent for interacting with this secondary pocket. nih.gov The results indicated that extending the N-substituent into this region can significantly increase both affinity and selectivity for the D3 receptor. nih.gov This demonstrates a key principle of structure-based design: exploiting differences in receptor architecture, even outside the primary binding site, to achieve subtype selectivity.

Furthermore, the stereochemistry of the pyrrolidine ring is a critical factor. The synthesis and evaluation of individual enantiomers (R and S forms) of 3-(3-hydroxyphenyl)pyrrolidine analogues are necessary to determine the preferred chirality for receptor binding, as biological macromolecules are chiral and often exhibit stereospecific interactions. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies (Theoretical)

The development of novel therapeutic agents from a lead compound, such as this compound, is a meticulous process that heavily relies on medicinal chemistry principles to enhance efficacy, selectivity, and pharmacokinetic properties. Theoretical approaches, including pharmacophore modeling and computational lead optimization, are instrumental in guiding the rational design of new analogs. These in silico methods provide valuable insights into the key molecular interactions required for biological activity and help prioritize the synthesis of compounds with a higher probability of success.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. For a compound like 3-(Pyrrolidin-3-yl)phenol, a hypothetical pharmacophore model can be constructed based on its structural components and potential interactions with a receptor.

The key pharmacophoric features of the 3-(Pyrrolidin-3-yl)phenol scaffold are presumed to include:

A Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The nitrogen atom within the pyrrolidine ring is capable of accepting a hydrogen bond.

An Aromatic Ring: The phenyl group provides a hydrophobic region and can engage in π-π stacking or hydrophobic interactions.

A Cationic/Ionizable Feature: Under physiological conditions, the pyrrolidine nitrogen can be protonated, forming a cationic center that can interact with negatively charged residues in a binding pocket.

These features can be spatially defined to create a 3D query for virtual screening of compound libraries to identify novel scaffolds or to guide the modification of the existing lead.

Table 1: Hypothetical Pharmacophore Features for 3-(Pyrrolidin-3-yl)phenol

| Feature Type | Description | Potential Interacting Residues in a Receptor |

| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor (HBA) | Pyrrolidine nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Aromatic Ring (AR) | Phenyl group | Phenylalanine, Tyrosine, Tryptophan |

| Positive Ionizable (PI) | Protonated pyrrolidine nitrogen | Aspartate, Glutamate |

| Hydrophobic (HY) | Phenyl and pyrrolidine rings | Leucine, Isoleucine, Valine, Alanine |

This table represents a theoretical model based on the chemical structure of 3-(Pyrrolidin-3-yl)phenol and general principles of protein-ligand interactions.

Lead Optimization Strategies

Substitution on the Aromatic Ring: Introducing various substituents on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. For instance, electron-withdrawing groups could alter the pKa of the phenol (B47542), while bulky groups could probe for additional binding pockets. 3D-QSAR studies on similar pyrrolidine derivatives have shown that steric and electrostatic fields significantly influence biological activity, suggesting that modifications to the aromatic ring are a critical aspect of optimization. nih.govtandfonline.com

Modification of the Pyrrolidine Ring: The pyrrolidine scaffold can be altered to explore different conformations and interactions. This could involve N-alkylation or N-acylation to modify the basicity and lipophilicity of the nitrogen atom. Furthermore, substitution at other positions on the pyrrolidine ring could introduce new interaction points or restrict the molecule's conformation to a more active state. Studies on pyrrolidine derivatives have indicated that the nature of the substituent on the pyrrolidine ring can significantly impact activity.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve pharmacokinetic properties or enhance binding affinity. The phenolic hydroxyl group, for instance, could be replaced with other hydrogen bond donors like a hydroxymethyl group or a primary amide to potentially alter metabolic stability while retaining the key interaction.

Table 2: Theoretical Lead Optimization Strategies for 3-(Pyrrolidin-3-yl)phenol

| Strategy | Proposed Modification | Rationale | Desired Outcome |

| Aromatic Substitution | Addition of a halogen (e.g., -Cl, -F) to the phenyl ring. | Modulate electronic properties and lipophilicity. | Enhanced binding affinity and cell permeability. |

| Pyrrolidine N-Substitution | Introduction of a small alkyl group (e.g., -CH3) on the nitrogen. | Increase lipophilicity and potentially explore hydrophobic pockets. | Improved pharmacokinetic profile. |

| Bioisosteric Replacement | Replace the phenolic -OH with a bioisostere like -NH2 or -CH2OH. | Alter metabolic profile and hydrogen bonding capacity. | Increased metabolic stability. |

| Conformational Constraint | Introduction of a double bond or fusion to another ring system. | Reduce conformational flexibility to favor the active conformation. | Increased potency and selectivity. |

This table outlines theoretical optimization strategies. The actual impact of these modifications would require synthesis and biological evaluation.

Computational techniques such as molecular docking can be used to simulate the binding of these virtual analogs to a target receptor, providing an estimation of their binding affinity and orientation. nih.gov This allows for the prioritization of synthetic efforts on compounds that are most likely to exhibit improved activity. Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed to assess the drug-like properties of the designed analogs at an early stage, helping to avoid costly late-stage failures. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of phenolic and pyrrolidine-containing compounds due to its high resolution, sensitivity, and reproducibility. nih.govnih.gov For "3-(Pyrrolidin-3-yl)phenol hydrobromide," a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. mdpi.com

A typical RP-HPLC system would employ a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small percentage of acid (e.g., formic or acetic acid) and an organic solvent such as acetonitrile or methanol. mdpi.com The acidic modifier helps to ensure sharp peak shapes for the basic pyrrolidine (B122466) nitrogen. Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths. nih.gov The phenolic ring in "this compound" would provide a strong chromophore for UV detection.

Illustrative HPLC Method Parameters for a Structurally Similar Compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of reaction progress and for preliminary screening of sample purity due to its simplicity, speed, and low cost. beilstein-journals.orgnih.gov For the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product. beilstein-journals.org Visualization can be achieved under UV light, or by using staining agents that react with the phenol (B47542) or pyrrolidine functional groups. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers significant improvements in resolution, sensitivity, and quantitation compared to conventional TLC. scienceopen.com HPTLC is particularly useful for developing a chromatographic fingerprint of a sample, which can be used for quality control purposes. researchgate.net For phenolic compounds, various mobile phase systems have been developed to achieve good separation. mdpi.com

Example HPTLC System for the Separation of Phenolic Compounds:

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene (B28343):Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v) |

| Application | Automated band-wise application |

| Development | In a saturated twin-trough chamber |

| Detection | Densitometric scanning at a suitable wavelength (e.g., 270 nm) |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods provide a rapid and cost-effective means for the quantitative determination of compounds, particularly in quality control settings.

Ultraviolet-Visible (UV-Vis) spectroscopy is based on the absorption of light by chromophoric groups within a molecule. The phenol group in "this compound" is a strong chromophore. Phenols typically exhibit two absorption bands in the UV region. cdnsciencepub.com The primary absorption band is usually found at shorter wavelengths, while a secondary, less intense band appears at longer wavelengths. cdnsciencepub.com For phenol itself in a non-polar solvent, these bands are observed around 210 nm and 270 nm, respectively. The position and intensity of these bands can be influenced by the solvent and the presence of other substituents on the benzene ring. cdnsciencepub.comnih.gov A UV-Vis spectrophotometric method for "this compound" would involve measuring the absorbance at its wavelength of maximum absorption (λmax) and correlating it to concentration using a calibration curve. Phenol, for instance, has a λmax of approximately 275 nm. docbrown.info

Typical UV Absorption Data for Phenolic Compounds:

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Phenol | Methanol | ~210 | ~270 |

| 3-Nitrophenol | Organic Solvent | ~275 | ~340 docbrown.info |

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it has absorbed light. While not all phenolic compounds are naturally fluorescent, some exhibit fluorescence, or they can be derivatized to produce fluorescent products. This method can offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. mdpi.com The applicability of spectrofluorometry to "this compound" would depend on its intrinsic fluorescence properties, which would need to be experimentally determined.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of pyrrolidine-containing compounds, such as pyrrolizidine alkaloids, which share structural similarities with "this compound." waters.comnih.gov In LC-MS/MS, the HPLC system separates the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer.

For "this compound," electrospray ionization (ESI) in the positive ion mode would likely be effective, as the pyrrolidine nitrogen can be readily protonated. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. fda.gov This technique is invaluable for impurity profiling, as it can provide structural information about unknown impurities.

Illustrative LC-MS/MS Parameters for a Pyrrolidine Derivative:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of the target compound |

| Product Ions (m/z) | Specific fragment ions of the target compound |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | ~3.0 kV |

| Source Temperature | ~150 °C |

Precursor Chemistry and Building Block Development

Utilization of Pyrrolidine (B122466) Derivatives as Key Synthetic Intermediates

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and natural products. wikipedia.orgresearchgate.net Its prevalence in a vast array of biologically active molecules underscores its importance as a key synthetic intermediate. mdpi.comontosight.ai Pyrrolidine derivatives serve as crucial building blocks in the synthesis of numerous pharmaceuticals, including alkaloids, and are integral to the structure of amino acids like proline and hydroxyproline. wikipedia.org

The synthesis of substituted pyrrolidines can be approached in several ways. A common strategy involves the modification of readily available chiral precursors such as proline and 4-hydroxyproline. mdpi.com These naturally occurring amino acids provide a straightforward entry into enantiomerically pure pyrrolidine derivatives. For instance, the reduction of proline is a widely used method to produce (S)-prolinol, a versatile intermediate in drug synthesis. mdpi.com

Another powerful approach for the synthesis of 3-substituted pyrrolidines is through modern catalytic methods. Palladium-catalyzed reactions, in particular, have emerged as a robust tool for the formation of carbon-carbon bonds. The hydroarylation of pyrrolines, for example, allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring. researchgate.netnih.gov This method offers a convergent and efficient route to 3-aryl pyrrolidines, a class of compounds with significant biological activities. researchgate.net The reaction typically involves the coupling of an N-protected pyrroline (B1223166) with an aryl halide in the presence of a palladium catalyst.

Furthermore, intramolecular cyclization reactions of acyclic precursors represent another important synthetic strategy. These methods often involve the formation of the pyrrolidine ring from a linear chain containing both the nitrogen atom and the requisite carbon framework. researchgate.net

Table 1: Selected Synthetic Approaches to Pyrrolidine Derivatives

| Method | Starting Materials | Key Features | Reference(s) |

| Modification of Chiral Precursors | Proline, 4-Hydroxyproline | Access to enantiomerically pure products. | mdpi.com |

| Palladium-Catalyzed Hydroarylation | N-protected pyrrolines, Aryl halides | Direct formation of 3-aryl pyrrolidines. | researchgate.netnih.gov |

| Intramolecular Cyclization | Acyclic amino alcohols or halides | Ring formation from linear precursors. | researchgate.net |

| [3+2] Cycloaddition | Trimethylenemethane (TMM) precursors, Imines | Catalytic, asymmetric synthesis. | nih.gov |

Role of Phenol (B47542) Derivatives as Essential Starting Materials

Phenol and its derivatives are fundamental starting materials in organic synthesis, serving as precursors to a wide range of more complex molecules, including a significant number of pharmaceuticals. researchgate.netnsf.govacs.org The hydroxyl group attached to the aromatic ring imparts unique reactivity to phenols, making them versatile substrates for various chemical transformations. slideshare.net

In the context of synthesizing 3-(Pyrrolidin-3-yl)phenol, a phenol derivative bearing a suitable leaving group or a group amenable to coupling reactions is a critical starting material. For instance, a halogenated phenol, such as 3-bromophenol (B21344) or 3-iodophenol, can be employed in palladium-catalyzed cross-coupling reactions with a suitable pyrrolidine derivative. researchgate.net The hydroxyl group of the phenol may require protection during the synthesis to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), which can be cleaved under specific conditions to reveal the free hydroxyl group at a later stage of the synthesis.

The synthesis of phenol derivatives themselves can be achieved through various methods, including the hydrolysis of diazonium salts, alkali fusion of sulfonates, and the oxidation of cumene (B47948) (the Hock process), although for laboratory-scale synthesis, functionalization of phenol itself is more common. researchgate.net The strategic introduction of functional groups onto the phenol ring is a key aspect of its use as a building block.

Table 2: Common Phenol Derivatives Used in Synthesis

| Derivative | Role in Synthesis | Example Reaction(s) |

| Halogenated Phenols (e.g., 3-Bromophenol) | Substrate for cross-coupling reactions. | Suzuki, Buchwald-Hartwig, Negishi coupling. |

| Phenolic Ethers (e.g., 3-Methoxyphenol) | Protected form of phenol. | Cleavage with HBr or BBr₃ to reveal the phenol. |

| Phenolic Esters | Protected form of phenol. | Hydrolysis to yield the phenol. |

General Methods for the Preparation of Hydrobromide Salts in Organic Synthesis

The formation of a hydrobromide salt is a common final step in the synthesis of amine-containing pharmaceutical compounds. This process serves several purposes, including improving the compound's stability, crystallinity, and aqueous solubility, which are often desirable properties for handling and formulation.

The most direct method for preparing a hydrobromide salt is the reaction of the free amine with hydrobromic acid (HBr). This acid-base reaction results in the protonation of the basic nitrogen atom of the amine by the acidic proton of HBr, forming the corresponding ammonium (B1175870) bromide salt.

The reaction can be carried out using various forms of HBr. Anhydrous HBr gas can be bubbled through a solution of the amine in a suitable organic solvent, leading to the precipitation of the hydrobromide salt. Alternatively, a solution of HBr in an organic solvent, such as acetic acid or ether, can be used. Aqueous hydrobromic acid is also frequently employed, followed by removal of the water, often by azeotropic distillation with a solvent like toluene (B28343) or by lyophilization. chadsprep.commasterorganicchemistry.commasterorganicchemistry.comorganicchemistrytutor.com

Another approach involves the in situ generation of HBr. For example, the reaction of an amine with a reagent like trimethylsilyl (B98337) bromide (TMSBr) can generate the hydrobromide salt.

The choice of solvent is crucial for obtaining a crystalline product. Solvents in which the free base is soluble but the hydrobromide salt is not are ideal for inducing precipitation or crystallization. Common solvents used for this purpose include ethers (like diethyl ether or tert-butyl methyl ether), esters (such as ethyl acetate), and hydrocarbons (e.g., hexane).

Table 3: Common Reagents and Methods for Hydrobromide Salt Formation

| Reagent/Method | Description |

| Anhydrous HBr gas | Bubbled through a solution of the amine. |

| HBr in solution (e.g., in acetic acid) | Added to a solution of the amine. |

| Aqueous HBr | Used for reaction, followed by water removal. |

| In situ generation (e.g., with TMSBr) | HBr is generated in the reaction mixture. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrrolidin-3-yl)phenol hydrobromide, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected pyrrolidine derivatives. For example, N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(pyrrolidin-3-yl)-L-phenylalanine (CAS: 1803241-06-6) serves as a critical intermediate . Key steps include deprotection of the Fmoc group with piperidine, coupling with phenol derivatives using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), and subsequent hydrobromide salt formation. Purification involves reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) as a modifier.

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic phenol protons (δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 464.52 (CHNO) for the free base and adducts corresponding to the hydrobromide salt .

- Elemental Analysis : Ensure Br content aligns with theoretical values (~17.2% w/w).

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Gradient elution via flash chromatography (silica gel, CHCl:MeOH 95:5 to 80:20) effectively separates unreacted phenol derivatives. For hydrobromide salt crystallization, use ethanol/water mixtures (4:1 v/v) to precipitate pure product .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed?

- Methodological Answer : Employ chiral HPLC with a Chiralpak IA column (hexane:isopropanol 70:30, 1 mL/min) to resolve enantiomers. Validate using circular dichroism (CD) spectroscopy, where the (S)-enantiomer shows a distinct Cotton effect at 220–240 nm .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 1–12), incubate at 25°C/40°C, and monitor degradation via LC-MS over 14 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates robustness) .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using GC-MS.

Q. How does the hydrobromide salt form influence solubility and bioavailability compared to free-base analogs?

- Methodological Answer : Perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF). The hydrobromide salt typically shows 2–3× higher solubility in aqueous buffers (pH 6.8) than the free base due to enhanced ionization. Use Caco-2 cell monolayers to compare permeability, where the salt form may exhibit lower passive diffusion but improved carrier-mediated transport .

Q. What computational methods can predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of TRKA kinase or serotonin receptors (5-HT). Key interactions include hydrogen bonding between the phenol group and Asp (TRKA) or π-π stacking with Phe (5-HT) . Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, comparing MIC values with literature.

- Kinase Inhibition : Perform ADP-Glo™ assays for TRKA inhibition, ensuring ATP concentrations (1–10 mM) match published conditions .

- Address discrepancies by standardizing cell lines (e.g., HEK293 vs. CHO) and assay buffers (e.g., presence/absence of DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.